Tert-butyl (3R,5R)-3-amino-5-methylpiperidine-1-carboxylate
CAS No.: 1932333-90-8
Cat. No.: VC11595209
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932333-90-8 |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.3 |
| IUPAC Name | tert-butyl (3R,5R)-3-amino-5-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
| SMILES | CC1CC(CN(C1)C(=O)OC(C)(C)C)N |
Introduction
Chemical Structure and Stereochemical Significance
The molecular formula of tert-butyl (3R,5R)-3-amino-5-methylpiperidine-1-carboxylate is C₁₂H₂₂N₂O₂, with a molecular weight of 226.31 g/mol. Its stereochemistry is defined by the (3R,5R) configuration, which imposes specific spatial constraints on the molecule. The piperidine ring adopts a chair conformation, with the Boc group occupying an equatorial position to minimize steric hindrance. The amino group at C3 and methyl group at C5 are positioned trans to each other, influencing both intramolecular interactions and intermolecular reactivity.
Key Structural Features:
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Boc Protecting Group: The tert-butoxycarbonyl moiety shields the amine during synthetic sequences, enabling selective deprotection under acidic conditions.
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Chiral Centers: The (R,R) configuration at C3 and C5 dictates enantioselective interactions in biological systems and catalytic processes.
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Methyl Substituent: Enhances lipophilicity and steric bulk, potentially affecting solubility and binding affinity in medicinal chemistry applications .
Synthesis and Reaction Pathways
The synthesis of tert-butyl (3R,5R)-3-amino-5-methylpiperidine-1-carboxylate typically involves multi-step protocols, leveraging stereoselective methods to achieve the desired configuration.
Core Piperidine Formation
Piperidine rings are often constructed via cyclization reactions. For example, reductive amination of diketones or intramolecular nucleophilic substitution can yield the six-membered ring. In one approach, 5-methylpiperidin-3-amine is reacted with di-tert-butyl dicarbonate under basic conditions to install the Boc group :
Stereochemical Control
Asymmetric hydrogenation or enzymatic resolution may be employed to secure the (R,R) configuration. Chiral auxiliaries or catalysts, such as Ru-BINAP complexes, have been used in analogous syntheses to achieve enantiomeric excess >95%.
Table 1: Representative Synthetic Conditions for Chiral Piperidines
Physicochemical Properties
Experimental data specific to tert-butyl (3R,5R)-3-amino-5-methylpiperidine-1-carboxylate are sparse, but properties can be extrapolated from related compounds:
Solubility and Lipophilicity
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LogP: Estimated at 1.4–1.8 (moderate lipophilicity, suitable for blood-brain barrier penetration) .
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Aqueous Solubility: ~3.4 mg/mL at 25°C, influenced by the Boc group’s hydrophobicity .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.46 (s, 9H, Boc), 1.07 (d, 3H, J=6.3 Hz, C5-CH₃), 3.95 (m, 2H, piperidine H), 2.79 (m, 2H, piperidine H) .
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IR (neat): 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).
Applications in Medicinal Chemistry
Piperidine derivatives are ubiquitous in drug discovery due to their conformational rigidity and ability to mimic bioactive motifs.
Kinase Inhibitors
The (3R,5R) configuration aligns with active-site geometries in kinases. For instance, analogs of this compound have shown inhibitory activity against CDK4/6 (IC₅₀ = 12 nM).
Antibacterial Agents
Methyl-substituted piperidines enhance membrane permeability in Gram-positive bacteria. Structural analogs exhibit MIC values of 0.5 µg/mL against S. aureus .
Future Directions
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Stereoselective Synthesis Optimization: Developing catalytic asymmetric methods to improve yield and enantiomeric excess.
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Biological Profiling: Screening against neurodegenerative targets (e.g., tau protein aggregation in Alzheimer’s disease).
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Prodrug Design: Leveraging the Boc group for pH-sensitive drug delivery systems.
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